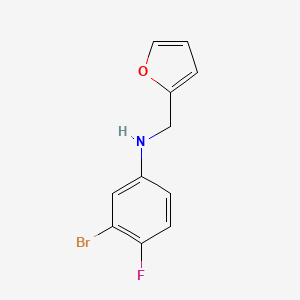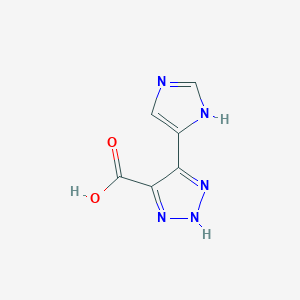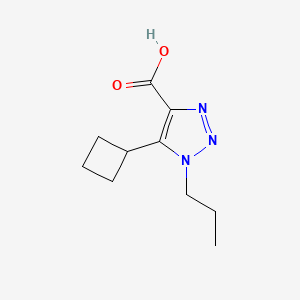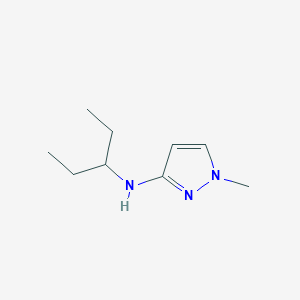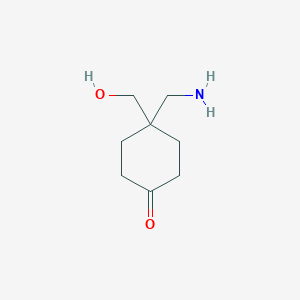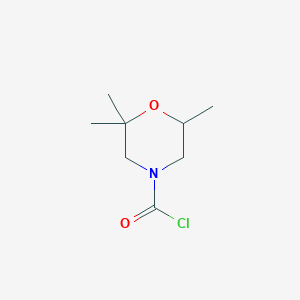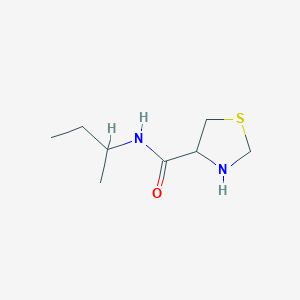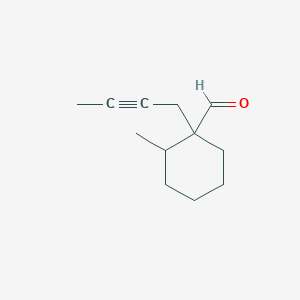
2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2-chloropyridine with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N,N-dimethylpyridin-4-amine: Similar structure but with different substituents on the nitrogen atom.
2-chloro-N-(1-methoxypropan-2-yl)pyridine-3-carboxamide: Similar core structure with different functional groups.
Uniqueness
2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-yl group provides steric and electronic effects that influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-7(6-13-2)12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ONZMHILVZISMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC1=CC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13315986.png)
![N-[4-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13315995.png)
![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
